molecular formula C18H34O5 B14566305 9,12,13-Trihydroxyoctadec-2-enoic acid CAS No. 61376-81-6

9,12,13-Trihydroxyoctadec-2-enoic acid

Cat. No.: B14566305
CAS No.: 61376-81-6
M. Wt: 330.5 g/mol
InChI Key: DHEMUGXMYJZOMF-UHFFFAOYSA-N
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Description

9,12,13-Trihydroxyoctadec-2-enoic acid is a long-chain fatty acid with three hydroxy substituents located at positions 9, 12, and 13. It is a member of the TriHOME family, which are hydroxylated derivatives of octadecenoic acids. This compound is known for its role as a plant metabolite and has been studied for its various biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,12,13-Trihydroxyoctadec-2-enoic acid typically involves the hydroxylation of octadecenoic acid. This can be achieved through enzymatic or chemical methods. Enzymatic hydroxylation often utilizes lipoxygenases, which introduce hydroxy groups at specific positions on the fatty acid chain. Chemical hydroxylation can be performed using reagents such as osmium tetroxide (OsO4) followed by reduction with sodium periodate (NaIO4).

Industrial Production Methods

Industrial production of this compound may involve large-scale enzymatic processes using genetically engineered microorganisms that express specific lipoxygenases. These microorganisms can convert octadecenoic acid into the desired hydroxylated product under controlled fermentation conditions.

Chemical Reactions Analysis

Types of Reactions

9,12,13-Trihydroxyoctadec-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bond in the octadecenoic acid chain can be reduced to form saturated derivatives.

    Substitution: The hydroxy groups can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Acid chlorides or anhydrides can be used to form esters, while alkyl halides can be used to form ethers.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Saturated fatty acids.

    Substitution: Esters or ethers.

Scientific Research Applications

9,12,13-Trihydroxyoctadec-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity of hydroxylated fatty acids.

    Biology: It serves as a plant metabolite and is involved in various plant physiological processes.

    Medicine: Research is ongoing to explore its potential anti-inflammatory and antioxidant properties.

    Industry: It is used in the formulation of bio-based lubricants and surfactants

Mechanism of Action

The mechanism of action of 9,12,13-Trihydroxyoctadec-2-enoic acid involves its interaction with specific molecular targets and pathways. As a plant metabolite, it may participate in signaling pathways that regulate plant growth and stress responses. In biological systems, its hydroxy groups can act as hydrogen bond donors, influencing the compound’s interaction with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,12,13-Trihydroxyoctadec-2-enoic acid is unique due to its specific hydroxy group positions and double bond configuration, which confer distinct chemical and biological properties

Properties

CAS No.

61376-81-6

Molecular Formula

C18H34O5

Molecular Weight

330.5 g/mol

IUPAC Name

9,12,13-trihydroxyoctadec-2-enoic acid

InChI

InChI=1S/C18H34O5/c1-2-3-7-11-16(20)17(21)14-13-15(19)10-8-5-4-6-9-12-18(22)23/h9,12,15-17,19-21H,2-8,10-11,13-14H2,1H3,(H,22,23)

InChI Key

DHEMUGXMYJZOMF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C(CCC(CCCCCC=CC(=O)O)O)O)O

Origin of Product

United States

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